(6-Chloro-pyridazin-3-yl)-piperidin-3-yl-amine hydrochloride
CAS No.: 1185307-10-1
Cat. No.: VC13435370
Molecular Formula: C9H14Cl2N4
Molecular Weight: 249.14 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 1185307-10-1 | 
|---|---|
| Molecular Formula | C9H14Cl2N4 | 
| Molecular Weight | 249.14 g/mol | 
| IUPAC Name | 6-chloro-N-piperidin-3-ylpyridazin-3-amine;hydrochloride | 
| Standard InChI | InChI=1S/C9H13ClN4.ClH/c10-8-3-4-9(14-13-8)12-7-2-1-5-11-6-7;/h3-4,7,11H,1-2,5-6H2,(H,12,14);1H | 
| Standard InChI Key | HXFHFCUCNXNTCT-UHFFFAOYSA-N | 
| SMILES | C1CC(CNC1)NC2=NN=C(C=C2)Cl.Cl | 
| Canonical SMILES | C1CC(CNC1)NC2=NN=C(C=C2)Cl.Cl | 
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound has the molecular formula C₁₀H₁₆Cl₂N₄ and a molecular weight of 263.17 g/mol . Its structure comprises a pyridazine ring substituted with a chlorine atom at position 6 and a piperidin-3-yl-amine group at position 3, forming a hydrochloride salt (Figure 1). The CAS registry number is 1185313-84-1 .
Table 1: Key Physicochemical Properties
| Property | Value | Source | 
|---|---|---|
| Molecular Formula | C₁₀H₁₆Cl₂N₄ | |
| Molecular Weight | 263.17 g/mol | |
| CAS Number | 1185313-84-1 | |
| Purity | ≥98% | |
| Storage Conditions | Dry, cool, ventilated environment | 
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via nucleophilic substitution reactions. A patented method (CN104844523A) describes the reaction of 3,6-dichloro-pyridazine with ammonia or amines in polar solvents like dimethylformamide (DMF) or acetonitrile . For instance:
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3,6-Dichloro-pyridazine reacts with piperidin-3-yl-amine in DMF at 100–120°C for 5–26 hours .
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The crude product is purified via recrystallization or silica gel chromatography .
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Hydrochloride salt formation is achieved by treating the free base with hydrochloric acid .
 
Table 2: Representative Synthesis Conditions
| Reactant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | 
|---|---|---|---|---|---|
| 3,6-Dichloro-pyridazine | DMF | 100 | 9 | 90.6 | 98.8 | 
| 3,6-Dichloro-pyridazine | Acetonitrile | 120 | 7 | 93.8 | 99.1 | 
Pharmacological Applications
Anticancer Activity
Pyridazine derivatives are recognized for their anticancer potential due to their ability to inhibit kinases and GTPases . For example:
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ARN22089, a trisubstituted pyrimidine analog, inhibits CDC42 GTPases (critical for tumor angiogenesis) with IC₅₀ values <1 µM .
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Structural analogs of (6-Chloro-pyridazin-3-yl)-piperidin-3-yl-amine hydrochloride show affinity for NLRP3 inflammasomes, making them candidates for positron emission tomography (PET) imaging agents in neuroinflammation .
 
Central Nervous System (CNS) Targeting
A recent study optimized pyridazine-based inhibitors for brain penetration, leading to [18F]NP3-627, a PET tracer targeting NLRP3 in neurodegenerative diseases . The piperidine moiety enhances blood-brain barrier permeability, a feature shared by the compound under review .
Structure-Activity Relationship (SAR) Insights
Role of Substituents
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Chloro Group: Essential for electrophilic interactions with biological targets (e.g., ATP-binding pockets) .
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Piperidine Ring: Improves solubility and modulates binding affinity. 3-Piperidine analogs exhibit higher activity than 4-piperidine derivatives due to stereoelectronic effects .
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Hydrochloride Salt: Enhances stability and bioavailability .
 
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